Glyphosate-isopropylammonium

説明

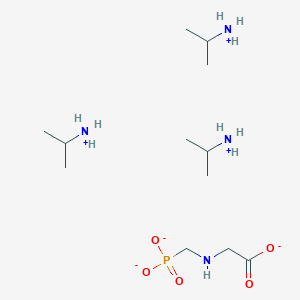

Structure

3D Structure of Parent

特性

IUPAC Name |

2-(phosphonomethylamino)acetic acid;propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P.C3H9N/c5-3(6)1-4-2-10(7,8)9;1-3(2)4/h4H,1-2H2,(H,5,6)(H2,7,8,9);3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKANFGSDXODPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N.C(C(=O)O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034649 | |

| Record name | Glyphosate isopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [HSDB], Odorless crystalline solid or powder, very soluble in water. | |

| Record name | Glyphosate isopropylamine salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/915 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 1.05X10+6 mg/L at 25 °C | |

| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], 2.1X10-3 mPa at 25 °C /1.58X10-8 mm Hg/ at 25 °C, 1.58x10-8 mmHg | |

| Record name | Glyphosate isopropylamine salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/915 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

White powder | |

CAS No. |

38641-94-0 | |

| Record name | Roundup | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38641-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyphosate-isopropylammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038641940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyphosate isopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(phosphonomethyl)glycine, compound with 2-propylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(phosphonomethyl)glycin isopropylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYPHOSATE-ISOPROPYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJX3508RLJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/915 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Occurs in two steps 143-164 °C and 189-223 °C, Occurs in two steps: 289.4-327.2 °F, 372.2-433.4 °F | |

| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/915 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Environmental Fate and Transport of Glyphosate-Isopropylammonium Salt: A Technical Guide

Abstract

Glyphosate (B1671968), an organophosphate herbicide, is globally recognized for its broad-spectrum efficacy against weeds.[1] It is most commonly formulated as a salt, with glyphosate-isopropylammonium (IPA) being a prevalent form that enhances solubility and plant uptake.[2][3] The environmental fate and transport of this chemical are governed by a complex interplay of its physicochemical properties and environmental factors. Primarily, glyphosate's strong adsorption to soil particles limits its mobility.[4][5] However, its high water solubility and specific environmental conditions can lead to transport into aquatic systems.[6] Degradation is predominantly a microbial process, yielding aminomethylphosphonic acid (AMPA) as the principal metabolite, which exhibits its own distinct environmental behavior.[1][4] This guide provides a detailed technical overview of the key processes influencing the persistence and movement of glyphosate-IPA salt in the environment, supported by quantitative data, experimental methodologies, and process visualizations.

Physicochemical Properties

The behavior of glyphosate-isopropylammonium salt in the environment is fundamentally linked to its physical and chemical properties, which differ slightly from its parent acid form. Glyphosate is an amphoteric zwitterion with multiple dissociation constants (pKa values), allowing it to exist in different ionic states depending on the pH of the surrounding medium.[7][8] The isopropylamine (B41738) salt form is an odorless, crystalline solid that is highly soluble in water.[9]

Table 1: Physicochemical Properties of Glyphosate and its Isopropylammonium Salt

| Property | Glyphosate (Acid) | Glyphosate-Isopropylammonium Salt | Source(s) |

|---|---|---|---|

| Molecular Weight | 169.1 g/mol | 228.2 g/mol | [10] |

| Physical State | Solid, crystals | Powder | [10] |

| Vapor Pressure (25°C) | 9.8 x 10⁻⁸ mmHg | 1.58 x 10⁻⁸ mmHg | [10] |

| Water Solubility (25°C) | 12,000 mg/L | 1,050,000 mg/L (at pH 4.3) | [10] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | < -3.4 | -5.4 | [10] |

| Log K_oc_ (Organic Carbon Partition Coefficient) | 3.4 - 3.7 | -2.8 - 3.1 | [10] |

| Dissociation Constants (pKa) | <2, 2.6, 5.6, 10.6 | 2.18, 5.77 | [5][10] |

| Henry's Law Constant (25°C) | 2.1 x 10⁻¹² atm-m³/mol | 3.3 x 10⁻¹⁵ atm-m³/mol |[10] |

Environmental Fate

The fate of glyphosate in the environment is determined by two primary processes: degradation and sorption. These processes dictate the herbicide's persistence and bioavailability.

Degradation

The primary pathway for glyphosate dissipation in the environment is microbial degradation.[4][11] Chemical and photochemical decomposition are generally considered negligible.[12] The rate of degradation is highly variable, influenced by soil type, temperature, moisture, and microbial activity.[13][14][15]

There are two main microbial degradation pathways:

-

AMPA Pathway : This is the most common route, where the C-N bond is cleaved by the enzyme glyphosate oxidoreductase, producing aminomethylphosphonic acid (AMPA) and glyoxylate.[1][4] AMPA is often more persistent than glyphosate itself.[16][17]

-

Sarcosine (B1681465) Pathway : An alternative pathway involves the cleavage of the C-P bond by C-P lyase enzymes, which yields sarcosine and inorganic phosphate (B84403).[1] Sarcosine is further degraded to glycine (B1666218) and formaldehyde.[1]

Table 2: Degradation Half-Life (DT₅₀) of Glyphosate

| Medium | Half-Life (DT₅₀) Range | Typical Field Half-Life | Source(s) |

|---|---|---|---|

| Soil | 2 - 197 days | 47 days | [12] |

| Water | 3 - 133 days | >60 days | [18][19] |

| Sediment | Varies, can be greatly increased with chelating cations | Not specified |[12] |

Sorption in Soil and Sediment

Glyphosate exhibits strong adsorption to soil and sediment particles, which is a primary factor limiting its mobility and bioavailability.[4] This binding occurs primarily through the phosphonic acid moiety of the molecule.[5]

Key factors influencing glyphosate sorption include:

-

Soil Composition : Adsorption is strongest in soils with high clay content and those rich in amorphous iron (Fe) and aluminum (Al) oxides.[4][20][21][22] The mineral phase of soil is generally more important for adsorption than organic matter.[4][23]

-

pH : Soil pH affects both the surface charge of soil particles and the ionic state of the glyphosate molecule, thereby influencing sorption.[24][25]

-

Phosphate Levels : Glyphosate and phosphate compete for the same adsorption sites on soil minerals.[5][20] High levels of phosphate can decrease glyphosate sorption, potentially increasing its mobility.[22][24]

Environmental Transport

Despite its strong tendency to adsorb to soil, glyphosate and its metabolite AMPA can be transported from application sites to surface and groundwater under certain conditions.[4][27]

Leaching

Leaching is the vertical movement of glyphosate through the soil profile into groundwater. Due to strong sorption, glyphosate generally has a low potential to leach.[12] However, leaching can occur, particularly in:

-

Soils with low adsorption capacity (e.g., coarse, sandy soils poor in oxides).[28]

-

Situations involving heavy rainfall events shortly after application, which can facilitate transport before the herbicide has fully adsorbed to soil particles.[27][28]

-

Soils with preferential flow paths, such as macropores from roots or soil fauna, which allow rapid water movement bypassing the soil matrix where adsorption would occur.[27][28]

Runoff

Surface runoff is a more significant transport pathway for glyphosate.[4][29] Because glyphosate is strongly bound to soil particles, it is often transported with eroded soil during runoff events.[16][30] Dissolved-phase transport in runoff water can also occur, especially when intense rainfall happens soon after application.[31] The presence of glyphosate and AMPA is frequently detected in surface waters, suspended particulate matter, and sediments in agricultural basins.[17][30]

Experimental Protocols

Assessing the environmental fate of glyphosate requires standardized laboratory and field methods. Key experimental protocols include soil degradation studies, batch equilibrium for sorption, and analytical quantification.

Protocol: Batch Equilibrium Sorption Study (Based on OECD Guideline 106)

This laboratory method is used to determine the adsorption/desorption characteristics of a chemical in soil.

-

Soil Preparation : Select and characterize representative soils (e.g., for pH, organic carbon, texture, iron/aluminum oxides). Air-dry and sieve the soil (<2 mm).

-

Solution Preparation : Prepare a stock solution of radiolabeled (e.g., ¹⁴C) or non-labeled glyphosate-IPA in a 0.01 M CaCl₂ solution, which mimics the soil ionic environment. Create a series of dilutions to establish different concentrations.

-

Equilibration : Add a known mass of soil to centrifuge tubes. Add a specific volume of a glyphosate solution of known concentration. Agitate the soil-solution slurries on a shaker at a constant temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 24-48 hours), which should be established in preliminary kinetic experiments.[25][32]

-

Phase Separation : Centrifuge the tubes at high speed to separate the solid phase (soil) from the aqueous phase (supernatant).

-

Analysis : Carefully remove the supernatant and analyze the concentration of glyphosate remaining in the solution using an appropriate analytical method (e.g., Liquid Scintillation Counting for ¹⁴C-glyphosate or HPLC-MS/MS).

-

Calculation : The amount of glyphosate adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. Adsorption isotherms (e.g., Freundlich, Langmuir) are then plotted to calculate sorption coefficients (K_f_, K_d_).

Protocol: Analytical Quantification in Water Samples via HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a common, highly sensitive method for quantifying glyphosate and AMPA in environmental samples.[33][34]

Due to glyphosate's polar nature and low molecular weight, a derivatization step is often required.[34][35] A common agent is 9-fluorenylmethyl-chloroformate (FMOC-Cl), which attaches a larger, non-polar group to the glyphosate molecule, improving its retention on chromatographic columns and enhancing detection sensitivity.[35]

Conclusion

The environmental profile of glyphosate-isopropylammonium salt is characterized by strong soil sorption and primary dissipation through microbial degradation. While its strong binding capacity generally limits vertical transport, mobility via surface runoff, particularly when bound to soil particles, is a key pathway for entry into aquatic ecosystems.[4][31] The primary metabolite, AMPA, can be more persistent than the parent compound, representing an important consideration in environmental risk assessments.[16] Understanding the interplay of soil properties, climate conditions, and agricultural practices is crucial for accurately predicting the environmental fate and transport of this widely used herbicide.

References

- 1. mdpi.com [mdpi.com]

- 2. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]

- 3. crec.ifas.ufl.edu [crec.ifas.ufl.edu]

- 4. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adsorption, Mobility, and Microbial Degradation of Glyphosate in the Soil | Weed Science | Cambridge Core [cambridge.org]

- 6. Glyphosate Contamination in Agricultural Runoff: Environmental Concerns and Solutions - Olympian Water Testing, LLC [olympianwatertesting.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. GLYPHOSATE ISOPROPYLAMINE SALT | Occupational Safety and Health Administration [osha.gov]

- 10. Table 4-2, Physical and Chemical Properties of Glyphosate and its Isopropylamine Salta - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 13. Glyphosate: environmental fate and impact | Weed Science | Cambridge Core [cambridge.org]

- 14. pomais.com [pomais.com]

- 15. scialert.net [scialert.net]

- 16. AminoMethylPhosphonic acid (AMPA) in natural waters: Its sources, behavior and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. www3.uwsp.edu [www3.uwsp.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Glyphosate adsorption on soils of different characteristics. Influence of copper addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bioone.org [bioone.org]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Adsorption and mobility of glyphosate in different soils under no-till and conventional tillage [ri.conicet.gov.ar]

- 27. Mobility and leaching of glyphosate: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Frontiers | Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production [frontiersin.org]

- 30. Environmental fate of glyphosate and aminomethylphosphonic acid in surface waters and soil of agricultural basins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Glyphosate transport from hydrologically sensitive agricultural fields - American Chemical Society [acs.digitellinc.com]

- 32. youtube.com [youtube.com]

- 33. hh-ra.org [hh-ra.org]

- 34. imt.ro [imt.ro]

- 35. researchgate.net [researchgate.net]

Microbial Degradation Pathways of Glyphosate-Isopropylammonium in Soil: An In-depth Technical Guide

Introduction

Glyphosate (B1671968), chemically N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide used extensively in agriculture and non-agricultural settings worldwide.[1][2] It is most commonly formulated as a salt to improve its solubility and uptake by plants, with the isopropylamine (B41738) salt being one of the most prevalent forms.[3][4] Upon application, glyphosate-isopropylammonium readily dissociates in the soil, and the fate of the glyphosate anion is primarily dictated by microbial degradation.[2][5] This process is the most significant mechanism for its breakdown in the environment.[6] Understanding the intricate microbial pathways, the microorganisms involved, and the kinetics of this degradation is critical for assessing its environmental persistence, ecotoxicology, and potential for bioremediation. This guide provides a detailed overview of the core microbial degradation pathways of glyphosate in soil, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Microbial Degradation Pathways

The microbial breakdown of glyphosate in soil predominantly follows two well-characterized enzymatic pathways: the Glyphosate Oxidase (GOX) pathway, which results in the formation of aminomethylphosphonic acid (AMPA), and the Carbon-Phosphorus (C-P) Lyase pathway, which produces sarcosine (B1681465).[1][7][8]

The Glyphosate Oxidase (AMPA) Pathway

This is the most commonly observed degradation route in soil microorganisms.[7] It involves the oxidative cleavage of the C-N (carboxymethylene-nitrogen) bond of the glyphosate molecule.[1][6]

-

Reaction: The enzyme glyphosate oxidoreductase (GOX) catalyzes the conversion of glyphosate into aminomethylphosphonic acid (AMPA) and glyoxylate.[1][7]

-

Key Enzyme: Glyphosate Oxidoreductase (GOX) , an FAD-dependent enzyme, is central to this pathway.[8][9]

-

Metabolite Fate:

-

AMPA (Aminomethylphosphonic Acid): AMPA is a major and often persistent metabolite of glyphosate.[2][10] While some microorganisms can further degrade AMPA, its breakdown is generally slower than that of the parent glyphosate molecule, with a soil half-life ranging from 60 to 240 days.[10][11] The degradation of AMPA can proceed via a C-P lyase, converting it to inorganic phosphate (B84403) and methylamine.[12]

-

Glyoxylate: Glyoxylate is a simple organic acid that can be readily utilized by microorganisms and enters central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production.[13]

-

The C-P Lyase (Sarcosine) Pathway

This pathway provides an alternative route for glyphosate degradation, allowing microorganisms to utilize glyphosate as a phosphorus source, particularly under phosphate-limited conditions.[9][14]

-

Reaction: A multi-enzyme complex known as C-P lyase cleaves the chemically stable carbon-phosphorus bond in glyphosate, yielding sarcosine and inorganic phosphate (Pi).[2][7]

-

Key Enzyme: The C-P Lyase complex is responsible for this cleavage.[9]

-

Metabolite Fate:

-

Sarcosine: Sarcosine is further metabolized by the enzyme sarcosine oxidase into glycine (B1666218) and formaldehyde.[1][14]

-

Inorganic Phosphate (Pi): The released phosphate can be directly assimilated by the microorganisms for growth.[7]

-

Visualization of Degradation Pathways

The following diagram illustrates the two primary microbial degradation pathways of glyphosate.

Caption: The two primary microbial degradation pathways of glyphosate in soil.

Data Presentation

Quantitative data on glyphosate degradation is essential for understanding its environmental persistence. The rate of degradation is influenced by soil properties, microbial activity, and environmental conditions.[15][16]

Table 1: Half-Life of Glyphosate and AMPA in Soil

| Compound | Half-Life Range (Days) | Conditions/Notes |

| Glyphosate | 2 to 215 | The wide range reflects variability in soil type, temperature, moisture, and microbial biomass.[11][15] |

| AMPA | 60 to 240 | Generally more persistent than glyphosate, leading to its potential accumulation in soil with repeated applications.[11] |

Table 2: Microorganisms Involved in Glyphosate Degradation

| Microbial Genera | Predominant Pathway | Key Enzymes Mentioned | References |

| Pseudomonas | Both | Glyphosate oxidoreductase, C-P lyase | [1][7][13] |

| Bacillus | Both | Glyphosate oxidoreductase, C-P lyase | [7][13] |

| Ochrobactrum | Both | Glyphosate oxidoreductase, C-P lyase | [7][12] |

| Achromobacter | AMPA Pathway | Glyphosate oxidoreductase | [2][7] |

| Arthrobacter | Both | C-P lyase, enzymes for AMPA degradation | [1][2] |

| Lysinibacillus | Sarcosine Pathway | Sarcosine oxidase | [14][17] |

Table 3: Examples of Glyphosate Degradation Rates by Bacterial Isolates

| Bacterial Strain | Initial Glyphosate Conc. | Degradation Time | Degradation Efficiency | Reference |

| Pseudomonas putida GDP1 | 50 µg/mL | ~72 hours | ~100% | [18] |

| Pseudomonas aeruginosa GDP2 | 50 µg/mL | ~96 hours | ~100% | [18] |

| Acinetobacter faecalis GDA | 50 µg/mL | ~96 hours | ~100% | [18] |

| Streptomyces sp. GP1 | 250 ppm | 30 days | ~90% | [19] |

| Bacillus subtilis GP2 | 250 ppm | 30 days | ~88% | [19] |

Experimental Protocols

Investigating the microbial degradation of glyphosate involves a combination of soil microcosm studies, microbial isolation techniques, and analytical chemistry.

Soil Microcosm Study for Glyphosate Degradation Kinetics

This protocol outlines a typical laboratory experiment to determine the degradation rate and metabolite formation of glyphosate in a specific soil.

Objective: To measure the half-life of glyphosate and the formation and decline of its metabolite, AMPA, in soil under controlled conditions.

Materials:

-

Freshly collected agricultural soil, sieved (e.g., 2 mm mesh).

-

Analytical grade glyphosate-isopropylammonium.

-

¹⁴C-labeled glyphosate (for mineralization studies).

-

Sterile deionized water.

-

Biometer flasks or sealed incubation jars with CO₂ traps (e.g., NaOH solution).

-

Incubator.

-

Extraction solvents (e.g., 0.01 M CaCl₂, 0.1 N NaOH).[20]

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

-

Liquid Scintillation Counter (LSC).

Methodology:

-

Soil Preparation: Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass. Adjust soil moisture to a specific level (e.g., 60% of water holding capacity).

-

Spiking: Weigh equivalent amounts of soil (e.g., 25-50 g dry weight) into replicate biometer flasks. Prepare a stock solution of glyphosate and spike the soil to achieve a field-relevant concentration (e.g., 1-5 µg/g). For mineralization, a known amount of ¹⁴C-glyphosate is included.

-

Incubation: Seal the flasks and place them in a dark incubator at a constant temperature (e.g., 25°C). The CO₂ trap containing NaOH is included to capture evolved ¹⁴CO₂ from the mineralization of the labeled glyphosate.[20]

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days), destructively sample replicate flasks.

-

Mineralization Analysis: Sample the NaOH from the CO₂ trap at each time point and analyze for ¹⁴C content using LSC. This measures the complete degradation of the glyphosate backbone to CO₂.

-

Extraction: Extract glyphosate and AMPA from the soil samples. A common procedure involves a sequential extraction, first with a mild salt solution like 0.01 M CaCl₂ to assess the bioavailable fraction, followed by a stronger base like 0.1 N NaOH to recover more tightly bound residues.[20]

-

Quantification: Analyze the extracts using HPLC or LC-MS/MS to quantify the concentrations of glyphosate and AMPA.

-

Data Analysis: Plot the concentration of glyphosate over time and fit the data to a kinetic model (e.g., first-order decay) to calculate the degradation half-life (DT₅₀).

Caption: A typical experimental workflow for a soil microcosm degradation study.

Enrichment and Isolation of Glyphosate-Degrading Bacteria

This protocol describes how to isolate microorganisms from soil that can utilize glyphosate as a nutrient source.

Objective: To isolate pure cultures of bacteria capable of degrading glyphosate.

Materials:

-

Soil sample from a glyphosate-treated field.

-

Mineral Salts Medium (MSM) lacking a specific nutrient (carbon, nitrogen, or phosphorus).

-

Analytical grade glyphosate.

-

Sterile flasks, petri dishes, and dilution tubes.

-

Rotary shaker.

-

Incubator.

Methodology:

-

Enrichment Culture: Prepare a liquid MSM where glyphosate is the sole source of phosphorus (or carbon/nitrogen). For example, omit K₂HPO₄ and add glyphosate (e.g., 250 ppm).[19]

-

Inoculation: Add a small amount of soil (e.g., 1-5 g) to the MSM and incubate on a rotary shaker at 30-35°C for 5-7 days.[19][21]

-

Sub-culturing: Transfer a small aliquot of the culture to fresh MSM with glyphosate and incubate again. Repeat this step 2-3 times to enrich for glyphosate-degrading organisms.

-

Isolation: Perform serial dilutions of the final enrichment culture in sterile saline.

-

Plating: Spread the dilutions onto solid MSM agar (B569324) plates containing glyphosate as the sole P-source.

-

Incubation: Incubate the plates at 30°C until distinct colonies appear.

-

Purification: Select individual colonies and re-streak them onto fresh plates to obtain pure cultures.

-

Verification: Confirm the degradation ability of the pure isolates by growing them in liquid MSM with glyphosate and measuring the disappearance of glyphosate over time using HPLC.

Caption: Workflow for the enrichment and isolation of glyphosate-degrading bacteria.

Conclusion

The environmental fate of glyphosate-isopropylammonium in soil is overwhelmingly driven by microbial activity. Two primary, enzymatically-controlled pathways—the glyphosate oxidase pathway leading to AMPA and the C-P lyase pathway yielding sarcosine—govern its breakdown.[7] While glyphosate itself can be degraded relatively quickly under favorable conditions, its principal metabolite, AMPA, often exhibits greater persistence, representing a key factor in long-term environmental risk assessments.[10][11] The diversity of microorganisms capable of this degradation, including species of Pseudomonas, Bacillus, and Ochrobactrum, highlights the adaptability of soil microbial communities.[7] A thorough understanding of these degradation pathways, kinetics, and the microorganisms involved is fundamental for developing effective bioremediation strategies and ensuring the sustainable use of this globally important herbicide.

References

- 1. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hh-ra.org [hh-ra.org]

- 3. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]

- 4. Roundup | C6H17N2O5P | CID 38078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. AMPA: The Hidden Glyphosate Breakdown Hazard [nomoreglyphosate.nz]

- 11. gmoevidence.com [gmoevidence.com]

- 12. mdpi.com [mdpi.com]

- 13. Glyphosate Pollution Treatment and Microbial Degradation Alternatives, a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pesticide Residues, Glyphosate Adsorption and Degradation Characteristics in Ethiopian Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular assessment of glyphosate-degradation pathway via sarcosine intermediate in Lysinibacillus sphaericus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sciencepub.net [sciencepub.net]

- 19. alanplewis.com [alanplewis.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. unn.edu.ng [unn.edu.ng]

The Synthesis and Properties of Glyphosate-Isopropylammonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyphosate-isopropylammonium, the isopropylamine (B41738) salt of N-(phosphonomethyl)glycine, is a widely utilized broad-spectrum herbicide. Its efficacy lies in the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a critical enzyme in the shikimate pathway for aromatic amino acid biosynthesis in plants and microorganisms. This technical guide provides an in-depth overview of the chemical synthesis of glyphosate-isopropylammonium, its physicochemical properties, and its mechanism of action. Detailed experimental protocols for its synthesis are presented, and key data are summarized in tabular format for clarity. Furthermore, visual representations of the synthetic workflow and the targeted signaling pathway are provided to facilitate a comprehensive understanding of this significant compound.

Chemical and Physical Properties

Glyphosate-isopropylammonium is a white, odorless, crystalline solid. It is highly soluble in water, a property that is enhanced by the formation of the isopropylamine salt from the less soluble glyphosate (B1671968) acid.[1] This increased water solubility is crucial for its formulation and application as a herbicide. The key chemical and physical properties of glyphosate-isopropylammonium are summarized in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | Isopropylammonium N-(phosphonomethyl)glycinate | [2] |

| CAS Number | 38641-94-0 | [3] |

| Molecular Formula | C6H17N2O5P | [2] |

| Molecular Weight | 228.18 g/mol | [4] |

| Appearance | White crystalline solid/powder | [5] |

| Melting Point | Occurs in two stages: 143-164 °C and 189-223 °C | [6] |

| Solubility in Water | Very soluble | [7] |

| pKa1 (monophosphate) | 2.18 (at 20 °C) | [6] |

| pKa2 (carboxylic acid) | 5.77 (at 20 °C) | [6] |

Chemical Synthesis

The synthesis of glyphosate-isopropylammonium is a two-step process. The first step involves the synthesis of the active ingredient, glyphosate acid (N-(phosphonomethyl)glycine). The second step is the neutralization of glyphosate acid with isopropylamine to form the desired salt.

Synthesis of Glyphosate Acid

Several methods exist for the synthesis of glyphosate. A common industrial method involves the reaction of phosphorous acid, formaldehyde (B43269), and glycine (B1666218).[5]

Experimental Protocol: Synthesis of Glyphosate Acid

Caution: This reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a high-pressure reactor equipped with a stirrer, thermometer, and pressure gauge, combine glycine, phosphorous acid, and a suitable polar solvent.

-

Addition of Formaldehyde: Prepare an acidic solution of formaldehyde. Slowly add this solution to the reactor containing the glycine and phosphorous acid mixture. The molar ratio of glycine to phosphorous acid to formaldehyde is typically in the range of 1:1-2:1.5-3.[8]

-

Reaction Conditions: Heat the reaction mixture to a temperature of 140-150 °C. The reaction is carried out under a pressure of 6-8 MPa.[8]

-

Reaction Monitoring: Monitor the reaction progress by techniques such as HPLC until the consumption of the starting materials is complete.

-

Work-up and Isolation: After the reaction is complete, cool the reactor and reduce the pressure. The reaction solution is then subjected to a post-treatment process which may involve reducing the pressure to remove acid and precipitate the product. The pH is adjusted to 1-1.5 to maximize precipitation. The resulting solid is filtered, washed, and dried to yield glyphosate.[8]

Synthesis of Glyphosate-Isopropylammonium Salt

The formation of glyphosate-isopropylammonium salt is an acid-base neutralization reaction.

Experimental Protocol: Synthesis of Glyphosate-Isopropylammonium Salt

Caution: Isopropylamine is a volatile and flammable liquid. This reaction should be performed in a well-ventilated fume hood.

-

Dissolution of Glyphosate: Suspend glyphosate acid in water.

-

Addition of Isopropylamine: Slowly add isopropylamine to the glyphosate suspension with constant stirring. The molar ratio of glyphosate to isopropylamine is typically 1:1 to 1:1.2.[9]

-

Reaction Conditions: The reaction is exothermic. Control the temperature of the reaction mixture, typically maintaining it between 10-20 °C.[9]

-

Completion and Isolation: Continue stirring until all the glyphosate has dissolved, indicating the formation of the soluble isopropylammonium salt. For the preparation of a solid product, a salting-out method can be employed by adding a water-soluble salt to the reaction mixture to induce precipitation of the glyphosate-isopropylammonium salt. The resulting crystalline solid is then filtered, washed with a minimal amount of cold water, and dried under vacuum.

Caption: Workflow for the synthesis of glyphosate-isopropylammonium.

Mechanism of Action: Inhibition of EPSP Synthase

Glyphosate's herbicidal activity stems from its ability to specifically inhibit the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[2][6] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. As this pathway is absent in animals, glyphosate exhibits low direct toxicity to them.[2]

Glyphosate acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (B93156) (PEP). It binds to the EPSP synthase-shikimate-3-phosphate (S3P) complex, forming a stable ternary complex. This binding prevents the binding of PEP, thereby blocking the catalytic reaction and halting the production of aromatic amino acids. The depletion of these essential amino acids ultimately leads to the death of the plant.

Caption: Inhibition of EPSP synthase by glyphosate in the shikimate pathway.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, properties, and mechanism of action of glyphosate-isopropylammonium. The detailed experimental protocols and summary tables offer valuable resources for researchers and professionals in the fields of chemistry and drug development. The visual diagrams of the synthetic workflow and the targeted signaling pathway further enhance the understanding of this important herbicidal compound. A thorough grasp of these fundamental aspects is crucial for the continued study and application of glyphosate-based technologies.

References

- 1. deepgreenpermaculture.com [deepgreenpermaculture.com]

- 2. EPSP synthase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Production process for continuously producing glyphosate isopropylamine salt - Eureka | Patsnap [eureka.patsnap.com]

- 5. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. CN103012475A - Preparation method of glyphosate - Google Patents [patents.google.com]

- 8. CN113475524A - Preparation method of glyphosate isopropylamine salt aqueous solution - Google Patents [patents.google.com]

- 9. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]

Acute and Chronic Toxicity of Glyphosate-Isopropylammonium to Aquatic Organisms

This technical guide provides a comprehensive overview of the ecotoxicological effects of glyphosate-isopropylammonium on aquatic life. It is intended for researchers, scientists, and drug development professionals, offering detailed information on toxicity, experimental methodologies, and mechanisms of action.

Glyphosate (B1671968), the active ingredient in many broad-spectrum herbicides, and its isopropylamine (B41738) salt, can enter aquatic ecosystems through various pathways, including agricultural runoff and direct application for aquatic weed control.[1] The toxicity of glyphosate-based formulations is often higher than that of the active ingredient alone, largely attributed to the presence of surfactants such as polyoxyethylene amine (POEA).[2][3]

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of glyphosate-isopropylammonium and its formulations to a range of aquatic organisms.

Table 1: Acute Toxicity of Glyphosate-Isopropylammonium and Formulations to Aquatic Invertebrates

| Species | Formulation | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Daphnia magna | Glyphosate IPA | EC50 | 1.4 - 7.2 | 48 h | [4] |

| Daphnia magna | Roundup® | EC50 | 3.7 - 10.6 | 48 h | [4] |

| Daphnia magna | Glyphosate IPA | LC50 | 780 | 48 h | [5] |

| Chironomus plumosus | Glyphosate IPA | LC50 | 55 | 48 h | [5] |

| Pontastacus leptodactylus | Glyphosate IPA | LC50 | 59.715 | 96 h | [6] |

Table 2: Acute Toxicity of Glyphosate-Isopropylammonium and Formulations to Fish

| Species | Formulation | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Danio rerio (Zebrafish) embryos | Glyphosate | LD50 | 66.04 | 48 h | [4][7] |

| Pimephales promelas (Fathead minnow) | Glyphosate IPA | LC50 | 84.9 | 96 h | [5] |

| Lepomis macrochirus (Bluegill sunfish) | Glyphosate IPA | LC50 | > 24 | 96 h | [5] |

| Oncorhynchus mykiss (Rainbow trout) | Glyphosate IPA | LC50 | > 1000 | 96 h | [8] |

Table 3: Toxicity of Glyphosate-Isopropylammonium and Formulations to Algae and Aquatic Plants

| Species | Formulation | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Selenastrum capricornutum | Glyphosate IPA | EC50 | 12.5 | 96 h | [5] |

| Skeletonema costatum | Glyphosate IPA | EC50 | 0.85 | 96 h | [5] |

| Myriophyllum aquaticum | Roundup® | IC50 | 0.22 | - | [1] |

| Lemna minor | Roundup® | EC50 | 46.9 | - | [1] |

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of chemical toxicity. The following sections detail the methodologies for key experiments used to evaluate the ecotoxicological effects of glyphosate-isopropylammonium.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[1][2][9][10][11]

-

Test Organisms: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[9]

-

Methodology:

-

Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a batch culture system.[2][9]

-

At least five concentrations with three replicates per concentration are recommended.[2][9]

-

Cultures are maintained in a nutrient-rich medium under continuous illumination and a controlled temperature (21-24°C).

-

Growth inhibition is determined by measuring the algal biomass (e.g., cell counts, fluorescence) over time compared to a control group.[10]

-

-

Endpoint: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate, from which ECx values (e.g., EC50) are calculated.[2]

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test determines the acute toxicity of a substance to daphnids, which are key zooplankton species.[12][13]

-

Test Organism: Daphnia magna neonates (<24 hours old).[14]

-

Exposure Period: 48 hours.[12]

-

Methodology:

-

Young daphnids are exposed to a series of concentrations of the test substance in a static or semi-static system.[14]

-

At least five concentrations with a specified number of daphnids per replicate (e.g., 10) are used.[8]

-

The test is conducted in a controlled environment with a defined light-dark cycle and temperature (e.g., 20°C).

-

Immobilisation (the inability to swim) is observed at 24 and 48 hours.[8][12]

-

-

Endpoint: The primary endpoint is the concentration that causes immobilisation in 50% of the daphnids (EC50).[12]

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.[15]

-

Test Organisms: Common species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Fathead Minnow (Pimephales promelas).[15]

-

Exposure Period: 96 hours.[15]

-

Methodology:

-

Endpoint: The primary endpoint is the concentration that is lethal to 50% of the fish (LC50).[15]

Zebrafish Embryo Acute Toxicity Test (ZET) (Based on OECD Guideline 236)

The ZET is an alternative method for determining acute fish toxicity that uses zebrafish embryos.[16][17]

-

Test Organism: Zebrafish (Danio rerio) embryos.[16]

-

Exposure Period: 96 hours post-fertilization.[16]

-

Methodology:

-

Newly fertilized zebrafish eggs are exposed to a range of test substance concentrations in multi-well plates.[17]

-

The test is conducted at a controlled temperature (e.g., 26-28.5°C).

-

Several apical endpoints are observed daily as indicators of lethality: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.[17]

-

-

Endpoint: The concentration that causes lethality in 50% of the embryos (LC50) is determined.[16]

Signaling Pathways and Mechanisms of Toxicity

Glyphosate and its formulations can induce a range of sublethal effects by interfering with critical biological signaling pathways.

Oxidative Stress

Exposure to glyphosate has been shown to induce oxidative stress in various aquatic organisms.[18][19][20] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products.[20]

-

Mechanism: Glyphosate can lead to an increase in the production of ROS, causing damage to lipids (lipid peroxidation), proteins, and DNA.[20] In response, organisms may upregulate antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) to counteract the oxidative damage.[18][20]

Neurotoxicity and Acetylcholinesterase Inhibition

Glyphosate-based herbicides have been shown to be neurotoxic to fish.[21][22] One of the key mechanisms is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission.[21][23][24]

-

Mechanism: AChE breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which can cause paralysis and death.[21][23] Although some studies suggest glyphosate is a weak inhibitor of AChE, its formulations can cause significant inhibition.[25][26]

Disruption of Calcium and Nitric Oxide Signaling

Studies on zebrafish embryos have revealed that glyphosate can disrupt calcium (Ca2+) and nitric oxide (NO) signaling, leading to cardiotoxicity.[4][7][27]

-

Mechanism: Glyphosate exposure has been linked to the downregulation of genes encoding for the L-type calcium channel (Cacana1C) and the ryanodine (B192298) receptor (ryr2a), which are crucial for calcium homeostasis in cardiac cells.[4][7][27] This disruption of Ca2+ signaling, along with a reduction in NO generation, can lead to a decreased heart rate and other cardiac abnormalities.[4][7][27]

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. eurofins.com.au [eurofins.com.au]

- 3. standardmethods.org [standardmethods.org]

- 4. Glyphosate induces toxicity and modulates calcium and NO signaling in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. smithers.com [smithers.com]

- 6. standardmethods.org [standardmethods.org]

- 7. Glyphosate induces toxicity and modulates calcium and NO signaling in zebrafish embryos. | Sigma-Aldrich [merckmillipore.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. safenano.re.kr [safenano.re.kr]

- 13. ecetoc.org [ecetoc.org]

- 14. epa.gov [epa.gov]

- 15. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 16. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 17. researchgate.net [researchgate.net]

- 18. Effects of glyphosate on neurotoxicity, oxidative stress and immune suppression in red swamp crayfish, Procambarus Clarkii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pubtexto.com [pubtexto.com]

- 21. Effects of the herbicide glyphosate on fish from embryos to adults: a review addressing behavior patterns and mechanisms behind them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of Glyphosate on Zebrafish (Danio rerio) Developmental Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Environmental exposure to glyphosate does not inhibit human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Environmental exposure to glyphosate does not inhibit human acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Enduring Presence of Glyphosate-Isopropylammonium in Soil: A Technical Guide to its Persistence and Half-Life

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate (B1671968), the active ingredient in many broad-spectrum herbicides, is most commonly formulated as the isopropylammonium salt to enhance its efficacy. Its extensive use in agriculture and land management has led to significant interest in its environmental fate, particularly its persistence in soil. This technical guide provides an in-depth analysis of the persistence and half-life of glyphosate-isopropylammonium in various soil types, detailing the key factors that govern its degradation and the methodologies used to study these processes.

The persistence of glyphosate in soil is a complex issue, with a half-life that can range from a few days to several months.[1][2] This variability is primarily dictated by the intricate interplay of soil physicochemical properties and microbial activity. Understanding these factors is crucial for assessing the potential environmental impact of glyphosate and for developing strategies for sustainable agricultural practices.

Data on Glyphosate-Isopropylammonium Half-Life in Different Soil Types

The half-life of glyphosate in soil is not a single, fixed value but rather a range influenced by a multitude of environmental factors. The following table summarizes quantitative data from various studies, illustrating the half-life of glyphosate in different soil types along with their key physicochemical properties.

| Soil Type | Half-Life (DT50 in days) | Organic Matter (%) | Clay Content (%) | pH | Sand (%) | Silt (%) | Reference |

| Silt Loam | ≤14.2 (total extractable residues) | 1.8 - 2.6 | 18 | 6.5 - 7.1 | 26.2 | 55.8 | [3] |

| Sandy Loam | ~26 | 1.2 - 1.8 | - | 6.8 - 7.2 | - | - | [4] |

| Clay Loam | Slower degradation | High | High | - | - | - | [5] |

| Sandy Soils | Faster degradation | Low | Low | - | - | - | [5] |

| Silt Clay Loam | 14.5 | - | - | - | - | - | [6] |

Note: The half-life of glyphosate can be influenced by a combination of these factors, and the data presented here are from specific studies under particular conditions.

Factors Influencing Glyphosate Persistence in Soil

The persistence of glyphosate-isopropylammonium in the soil is a dynamic process governed by several interconnected factors. The interplay of these elements determines the rate of degradation and, consequently, the environmental persistence of the herbicide.

Microbial Degradation: The Primary Pathway

The principal mechanism for glyphosate degradation in soil is microbial metabolism.[7] A diverse range of soil microorganisms, including bacteria and fungi, can utilize glyphosate as a source of phosphorus, carbon, or nitrogen.[7] The degradation occurs primarily through two pathways:

-

Cleavage of the C-N bond: This pathway is mediated by the enzyme glyphosate oxidoreductase, leading to the formation of aminomethylphosphonic acid (AMPA) and glyoxylate.[8] AMPA is the major metabolite of glyphosate and is generally more persistent in the soil.

-

Cleavage of the C-P bond: This is carried out by the enzyme C-P lyase, which breaks the carbon-phosphorus bond to produce sarcosine (B1681465) and inorganic phosphate (B84403).[8]

The rate of microbial degradation is highly dependent on the abundance and activity of the microbial population in the soil.[2]

Soil Physicochemical Properties

The physical and chemical characteristics of the soil play a pivotal role in glyphosate's persistence, primarily by influencing its bioavailability to microorganisms.

-

Soil Texture (Clay Content): Glyphosate binds strongly to soil particles, particularly clay minerals.[9] This adsorption is facilitated by the phosphonate (B1237965) group of the glyphosate molecule, which can form complexes with metal ions (e.g., iron and aluminum) present in clay.[9] Higher clay content generally leads to stronger adsorption, which can reduce the amount of glyphosate available in the soil solution for microbial degradation, thereby increasing its persistence.[5]

-

Organic Matter: The role of soil organic matter in glyphosate adsorption is complex. While some studies suggest that organic matter can contribute to glyphosate binding, others indicate that its influence is less significant than that of clay minerals and metal oxides.[3] High organic matter content can, however, support a more active microbial community, potentially leading to faster degradation rates.[2]

-

pH: Soil pH affects both the chemical form of glyphosate and the activity of soil microorganisms. Glyphosate is an amphoteric molecule with multiple pKa values, meaning its charge varies with pH. This influences its adsorption to soil particles. Microbial activity also has an optimal pH range, and deviations from this can slow down the degradation process.

Environmental Conditions

-

Temperature and Moisture: Microbial activity is highly sensitive to temperature and moisture levels. Warmer temperatures and optimal soil moisture conditions generally accelerate the rate of glyphosate degradation by enhancing microbial metabolism.[7] Conversely, cold and dry conditions can significantly slow down degradation, leading to longer persistence.

The following diagram illustrates the key factors influencing the persistence of glyphosate-isopropylammonium in soil.

Caption: Factors influencing glyphosate persistence in soil.

Experimental Protocols for Studying Glyphosate Persistence

The determination of glyphosate's persistence and half-life in soil involves a series of well-defined experimental procedures. These protocols are designed to simulate environmental conditions and accurately measure the dissipation of the herbicide over time.

Soil Sample Collection and Preparation

-

Field Sampling: Soil samples are collected from the desired depth, typically the top 15-20 cm of the soil profile, using a soil auger or core sampler. Multiple subsamples are taken from the study area and combined to form a composite sample to ensure representativeness.

-

Sample Preparation: In the laboratory, the soil is air-dried and sieved (e.g., through a 2-mm mesh) to remove stones and large organic debris. The sieved soil is then thoroughly mixed to ensure homogeneity.

Soil Incubation Study

-

Spiking: A known amount of glyphosate-isopropylammonium, often radiolabeled with ¹⁴C for easier detection, is applied to the soil samples. The application rate is typically chosen to be representative of agricultural use.

-

Incubation Conditions: The treated soil samples are placed in incubation chambers under controlled conditions of temperature and moisture. These conditions are often set to mimic typical environmental scenarios (e.g., 20-25°C and 40-60% of water holding capacity). The incubation is carried out in the dark to prevent photodegradation.

-

Sampling over Time: Subsamples of the incubated soil are collected at regular intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days) to monitor the dissipation of glyphosate.

Extraction of Glyphosate and its Metabolites

-

Extraction Solvents: Glyphosate and its primary metabolite, AMPA, are extracted from the soil samples using various solvents. Common extraction solutions include aqueous solutions of ammonium (B1175870) hydroxide, potassium hydroxide, or phosphate buffers.

-

Extraction Procedure: A known weight of the soil sample is mixed with the extraction solvent and shaken for a specific period. The mixture is then centrifuged, and the supernatant containing the extracted glyphosate and AMPA is collected. This process may be repeated to ensure efficient extraction.

Analytical Methods for Quantification

Due to its high polarity and low volatility, the analysis of glyphosate requires specific analytical techniques, often involving a derivatization step to make the molecule more amenable to chromatographic separation.

-

Derivatization: The extracted glyphosate and AMPA are chemically modified to increase their volatility and detectability. A common derivatization agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).

-

Chromatographic Analysis:

-

Gas Chromatography (GC): Coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), GC is a powerful technique for separating and quantifying the derivatized glyphosate and AMPA.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with tandem mass spectrometry (MS/MS), is a highly sensitive and selective method for the direct analysis of glyphosate and AMPA, often without the need for derivatization. Ultra-performance liquid chromatography (UPLC) offers even faster analysis times and higher resolution.

-

Data Analysis and Half-Life Calculation

The concentration of glyphosate in the soil samples at each time point is plotted against time. The dissipation kinetics are often described by a first-order decay model, from which the half-life (DT₅₀) is calculated using the formula:

DT₅₀ = 0.693 / k

where 'k' is the first-order dissipation rate constant.

The following diagram outlines a typical experimental workflow for a glyphosate soil persistence study.

Caption: Experimental workflow for glyphosate persistence study.

Conclusion

The persistence and half-life of glyphosate-isopropylammonium in soil are highly variable and depend on a complex interplay of microbial activity, soil physicochemical properties, and environmental conditions. While microbial degradation is the primary route of dissipation, factors such as clay content, organic matter, and pH significantly influence the bioavailability of glyphosate to microorganisms. A thorough understanding of these factors, gained through robust experimental methodologies, is essential for accurately assessing the environmental risks associated with glyphosate use and for developing sustainable agricultural and land management strategies. The data and protocols presented in this guide provide a foundational resource for researchers and scientists working to further elucidate the environmental fate of this widely used herbicide.

References

- 1. How Long Glyphosate Lasts in Soil (And Why It Builds Up) [nomoreglyphosate.nz]

- 2. biotiquest.com [biotiquest.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. frontiersin.org [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Bioaccumulation Potential of Glyphosate-Isopropylammonium in Organisms: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of the bioaccumulation potential of glyphosate (B1671968), primarily in its common salt form, glyphosate-isopropylammonium. It synthesizes data from scientific literature and regulatory documents to offer a comprehensive overview for researchers. The guide covers the physicochemical properties influencing bioaccumulation, quantitative data from various organisms, metabolic pathways, and detailed experimental protocols for assessment.

Introduction to Bioaccumulation and Glyphosate

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration of the substance that is higher in the organism than in the surrounding medium. This can occur through direct uptake from the environment (bioconcentration) or through the consumption of contaminated food (biomagnification). The potential for a substance to bioaccumulate is a critical component of environmental risk assessment. Key metrics include:

-

Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state, assuming uptake is from the water only.[1][2]

-

Bioaccumulation Factor (BAF): A ratio similar to the BCF but includes uptake from all sources of exposure, including diet (food) and direct contact with the environment.[2][3]

Glyphosate [N-(phosphonomethyl) glycine] is a broad-spectrum, non-selective systemic herbicide.[4][5] It is an organic acid often formulated as a salt to improve its solubility and efficacy; the most common of these is the isopropylamine (B41738) salt (glyphosate-isopropylammonium).[6][7] Its primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants and some microorganisms.[4][5][8] This pathway is absent in animals, forming the basis of its selective herbicidal activity.[5]

Physicochemical Properties and Predicted Bioaccumulation Potential

The tendency of a chemical to bioaccumulate is strongly influenced by its physicochemical properties. For glyphosate, its high water solubility and low octanol-water partition coefficient (Log Kow) are the most critical factors.[9]

Table 1: Physicochemical Properties of Glyphosate and its Isopropylamine Salt

| Property | Glyphosate | Glyphosate-Isopropylammonium Salt | Reference(s) |

|---|---|---|---|

| Molecular Weight | 169.1 g/mol | 228.2 g/mol | [10] |

| Physical State | Crystalline solid | Powder | [10] |

| Water Solubility (25°C) | 12,000 mg/L | 1,050,000 mg/L (at pH 4.3) | [10] |

| Log Kow (Octanol-Water Partition Coefficient) | < -3.4 | -5.4 | [10] |

| Vapor Pressure (25°C) | 9.8 x 10-8 mmHg | 1.58 x 10-8 mmHg | [10] |

| Henry's Law Constant (25°C) | 2.1 x 10-12 atm-m³/mol | 3.3 x 10-15 atm-m³/mol |[10] |

A low Log Kow value (typically < 3) indicates that a substance is hydrophilic (water-soluble) rather than lipophilic (fat-soluble). Lipophilic substances are more likely to partition into the fatty tissues of organisms, leading to higher bioaccumulation. Glyphosate's very low Log Kow and high water solubility strongly suggest a low potential for it to accumulate in organism tissues.[9]

Figure 1: Relationship between glyphosate's properties and its low bioaccumulation potential.

Quantitative Bioaccumulation Data in Organisms

Despite the prediction of low bioaccumulation based on physicochemical properties, various studies have experimentally determined the BCF and tissue concentrations of glyphosate in different organisms. The data consistently show very low BCF values, reinforcing the initial assessment.

Table 2: Bioconcentration Factors (BCF) for Glyphosate in Aquatic Organisms

| Organism | Species | Tissue | Exposure Details | BCF Value | Reference(s) |

|---|---|---|---|---|---|

| Fish | Bluegill Sunfish (Lepomis macrochirus) | Whole-body | 28-day exposure | 0.52 | [9][11] |

| Brown Trout (Salmo trutta) | Fillet / Muscle | 21-day exposure | Decreased with higher concentrations | [12][13] | |

| Zebrafish (Danio rerio) | Gills | 96-hour exposure | ~1.5 - 2.5 | [14] | |

| Zebrafish (Danio rerio) | Muscle | 96-hour exposure | ~0.5 - 1.0 | [14] | |

| Zebrafish (Danio rerio) | Liver | 96-hour exposure | ~1.0 - 2.0 | [14] | |

| Invertebrates | Blackworm (Lumbriculus variegatus) | Whole-body | 4-day exposure | 1.2 - 5.9 | [9] |

| Biofilms | Wetland Biofilms | Biofilm tissue | Field & Lab exposure | Average: 199 - 835 |[15] |

Note: BCF values are unitless or expressed as L/kg. A BCF value below 1,000 is generally considered not bioaccumulative, with values below 100 indicating very low potential.[1]

The results show that while detectable, the concentration of glyphosate in organisms is significantly lower than regulatory thresholds for bioaccumulative substances.[1] Studies on wetland biofilms have shown higher BCFs, suggesting that glyphosate adsorbs to or is taken up by the microbial and algal matrix, which could be a potential entry point into the food web.[15]

Metabolism of Glyphosate-Isopropylammonium

When glyphosate is taken up by animals, it is generally not metabolized to a significant extent. The majority of ingested glyphosate is rapidly excreted unchanged in urine and feces.[5][16]

The primary degradation pathway, which occurs mainly through microbial action in the environment (soil and water) or within the gut of some animals, involves the cleavage of the C-N bond.[5][8][17] This process yields aminomethylphosphonic acid (AMPA) and glyoxylate. AMPA is the principal and most commonly detected metabolite of glyphosate.[8][17] A less common pathway involves the degradation of glyphosate to sarcosine (B1681465) and phosphate.[8][17]

In genetically modified glyphosate-tolerant crops containing the gat trait, glyphosate is metabolized differently, primarily through N-acetylation to form N-acetylglyphosate.[18]

Figure 2: Metabolic fate and primary degradation pathways of glyphosate.

Experimental Protocols for Bioaccumulation Assessment

The standardized method for assessing the bioaccumulation of substances in fish is the OECD Test Guideline 305.[19][20] This protocol details procedures for both aqueous and dietary exposure routes.

This guideline provides a framework to determine the BCF or BMF of a substance. The test consists of two primary phases: the uptake phase and the depuration (or elimination) phase.[19]

Key Methodological Steps:

-

Test Species: Common species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Bluegill Sunfish (Lepomis macrochirus).[19][21]

-

Test System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water during the uptake phase.[19]

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water. The duration is typically 28 days but can be extended if a steady state is not reached. Samples of fish and water are taken at regular intervals to measure the concentration of the substance.[19]

-

Depuration Phase: After the uptake phase, the remaining fish are transferred to a clean, identical system with no test substance. They are held for a period (e.g., 14-28 days) while tissue samples are taken to measure the rate of elimination of the substance.[19]

-

Data Analysis: The BCF is calculated as the ratio of the concentration in the fish (Cf) to the concentration in the water (Cw) at steady state. Kinetic BCFs can also be calculated from the uptake (k1) and depuration (k2) rate constants.[1]

Figure 3: Experimental workflow for an OECD 305 bioaccumulation study.

Due to its high polarity, low volatility, and lack of a chromophore, analyzing glyphosate and its metabolite AMPA in biological matrices is challenging and often requires specialized techniques.[22][23]

Common Protocol Steps:

-

Extraction: Solid-phase extraction (SPE) with cation-exchange or anion-exchange cartridges is often used to isolate the polar analytes from complex biological samples like tissue homogenates or urine.[24] The "Quick Polar Pesticides" (QuPPe) method is also utilized.[22]

-

Derivatization (Optional but common): To improve chromatographic separation and detection sensitivity, glyphosate and AMPA are often derivatized. A common agent is 9-fluorenylmethyl-chloroformate (FMOC-Cl), which adds a fluorescent group to the molecules.[22][25]

-

Analysis: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for quantification.[22][24][26] It offers high sensitivity and specificity, allowing for the detection of trace levels of glyphosate and AMPA without derivatization in some modern methods.[22][23]

Conclusion

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. epa.gov [epa.gov]

- 3. Use of the bioaccumulation factor to screen chemicals for bioaccumulation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glyphosate General Fact Sheet [npic.orst.edu]

- 5. Glyphosate in livestock: feed residues and animal health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Table 4-2, Physical and Chemical Properties of Glyphosate and its Isopropylamine Salta - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ipga.us [ipga.us]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. The effects of low-toxic herbicide Roundup and glyphosate on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]